4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring substituted with a chloromethyl group at the 4-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 2-ethyl-1,3-thiazole. One common method is the reaction of 2-ethyl-1,3-thiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the thiazole ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to the development of effective agricultural chemicals.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the function or activity of the target molecule, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of a thiazole ring.
2-Chloromethyl-4,5-dimethylthiazole: Contains additional methyl groups on the thiazole ring.
4-(Chloromethyl)-2-methyl-1,3-thiazole: Similar structure with a methyl group instead of an ethyl group at the 2-position.
Uniqueness
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is unique due to the specific combination of the chloromethyl and ethyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGKHTVZNGJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-60-7 | |
Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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